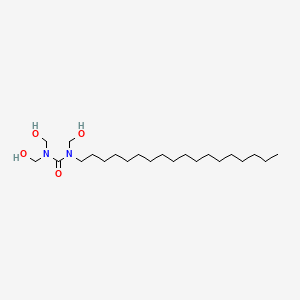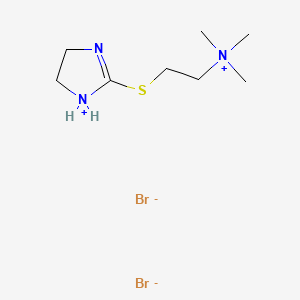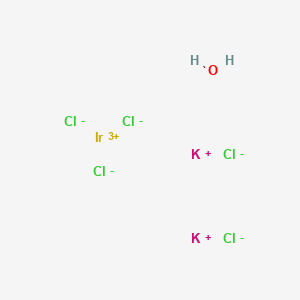
Dipotassium aquapentachloroiridate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium aquapentachloroiridate(2-) is a coordination compound with the chemical formula K2[IrCl5(H2O)]. It is a complex of iridium, a transition metal, and is known for its unique chemical properties and applications in various fields of research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipotassium aquapentachloroiridate(2-) can be synthesized through the reaction of iridium(III) chloride with potassium chloride in the presence of water. The reaction typically involves dissolving iridium(III) chloride in water, followed by the addition of potassium chloride. The mixture is then heated to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of dipotassium aquapentachloroiridate(2-) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, concentration, and pH, to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium aquapentachloroiridate(2-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state complexes.
Substitution: Ligand substitution reactions can occur, where the water molecule or chloride ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with dipotassium aquapentachloroiridate(2-) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while substitution reactions can produce a variety of iridium-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Dipotassium aquapentachloroiridate(2-) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as anticancer agents.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dipotassium aquapentachloroiridate(2-) involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to these targets, altering their structure and function. The specific pathways involved depend on the type of reaction and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium aquapentachlororuthenate(III): Similar in structure but contains ruthenium instead of iridium.
Dipotassium aquapentachloroplatinate(2-): Contains platinum instead of iridium and has different chemical properties.
Uniqueness
Dipotassium aquapentachloroiridate(2-) is unique due to its specific coordination chemistry and the properties imparted by the iridium center.
Eigenschaften
CAS-Nummer |
28235-15-6 |
|---|---|
Molekularformel |
Cl5H2IrK2O |
Molekulargewicht |
465.7 g/mol |
IUPAC-Name |
dipotassium;iridium(3+);pentachloride;hydrate |
InChI |
InChI=1S/5ClH.Ir.2K.H2O/h5*1H;;;;1H2/q;;;;;+3;2*+1;/p-5 |
InChI-Schlüssel |
SHXXOSBLSMPKKB-UHFFFAOYSA-I |
Kanonische SMILES |
O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


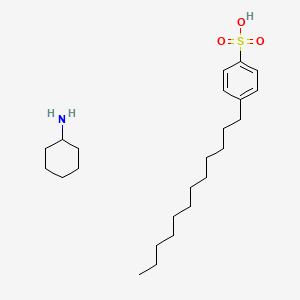
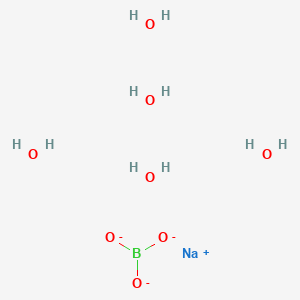
![5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13740037.png)
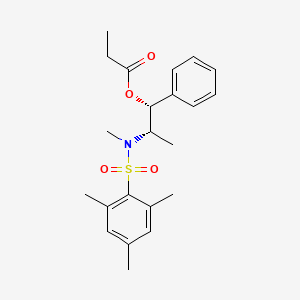


![(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13740055.png)
